2-Chloro-1-cyclopentylethanone

描述

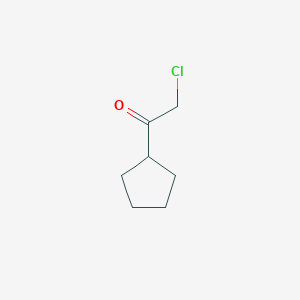

2-Chloro-1-cyclopentylethanone is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-1-cyclopentylethanone is a chemical compound with the molecular formula CHClO. It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

- Molecular Weight : 146.62 g/mol

- Molecular Structure : Contains a cyclopentyl group attached to an ethanone moiety with a chlorine substituent.

- CAS Number : 932-28-5

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly as a modulator of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. The inhibition of specific cytochrome P450 isoforms can lead to increased bioavailability of co-administered drugs, enhancing their therapeutic effects .

The compound has been studied for its potential to inhibit cytochrome P450 enzyme activity, particularly CYP2D6. This inhibition can alter the metabolic pathways of other drugs, potentially leading to increased plasma concentrations and prolonged effects .

Case Studies

- Inhibition Studies :

- Toxicological Assessments :

- High Throughput Screening (HTS) :

Data Table: Biological Activities and Effects

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-1-cyclopentylethanone, and what experimental parameters are critical for success?

Methodological Answer: A widely used method involves reacting 2-chloro-N-methoxy-N-methylacetamide with cyclopentylmagnesium bromide in tetrahydrofuran (THF) at 0–20°C for 1 hour . Key parameters include:

- Temperature control : Maintaining 0°C during reagent addition to prevent side reactions.

- Stoichiometry : Equimolar ratios of Grignard reagent and starting material.

- Solvent purity : Anhydrous THF to avoid quenching the Grignard reagent. Yields are typically moderate (50–70%), with impurities managed via column chromatography or recrystallization.

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–20°C |

| Solvent | THF (anhydrous) |

| Reaction Time | 1 hour |

Q. How is the structure of this compound confirmed after synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- NMR Spectroscopy : H and C NMR to confirm the cyclopentyl and chloroacetone moieties. Compare with PubChem data (e.g., InChI Key: QIJMMRNZBJHXRI-UHFFFAOYSA-N) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 174.6 (CHClO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and stereochemistry, as demonstrated in related chloro-ketone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer: Systematic optimization strategies include:

- Catalyst screening : Testing Lewis acids (e.g., AlCl) to enhance acylation efficiency, inspired by Friedel-Crafts protocols for analogous compounds .

- Solvent effects : Evaluating polar aprotic solvents (e.g., DCM) versus THF for better solubility of intermediates.

- In situ monitoring : Using FT-IR to track carbonyl group consumption.

- Workup modifications : Implementing aqueous washes (brine) to remove unreacted Grignard reagents .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer: Contradictions in NMR or MS data may arise from:

- Tautomeric equilibria : Keto-enol tautomerism in chloro-ketones can split signals; use low-temperature NMR to suppress exchange .

- Impurity interference : Purify via preparative HPLC or repeated recrystallization.

- Reference validation : Cross-check with high-quality databases (PubChem, CAS Common Chemistry) for spectral benchmarks .

Q. What is the role of this compound as an intermediate in multi-step syntheses?

Methodological Answer: The compound’s α-chloro ketone group enables diverse transformations:

- Nucleophilic substitution : React with amines or thiols to form heterocycles (e.g., pyrroles, thiophenes), as seen in 2-CPE analogs .

- Reduction : Convert to 2-chloro-1-cyclopentylethanol using NaBH, a precursor for chiral alcohols .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to access biaryl ketones .

Q. What challenges arise in purifying this compound, and how are they mitigated?

Methodological Answer: Challenges include:

- Thermal instability : Avoid high-temperature distillation; use reduced-pressure distillation (<100°C) .

- Hydrolytic sensitivity : Store under inert atmosphere (N/Ar) and use anhydrous solvents.

- Byproduct removal : Silica gel chromatography (hexane:EtOAc gradient) effectively separates unreacted starting materials and Grignard byproducts .

Q. Data Contradiction Analysis

Q. How do researchers resolve conflicting reports on the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Discrepancies may stem from:

- Solvent polarity : Polar solvents (e.g., DMF) accelerate SN2 pathways, while nonpolar solvents favor elimination. Test reactivity in multiple solvents .

- Steric effects : The cyclopentyl group hinders nucleophilic attack; compare kinetics with less hindered analogs (e.g., 2-chloroacetophenone) .

- Catalyst compatibility : Screen phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

属性

IUPAC Name |

2-chloro-1-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWWOXZNCTARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499381 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-28-5 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。